

Spectroscopic data of 2-Chloro-4(1H)-pyridinone (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

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An In-depth Technical Guide on the Spectroscopic Data of **2-Chloro-4(1H)-pyridinone**

Introduction

2-Chloro-4(1H)-pyridinone is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridinone ring substituted with a chlorine atom, makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates. The pyridinone scaffold is present in numerous biologically active compounds, and the chloro-substituent provides a reactive handle for further functionalization through various cross-coupling reactions.

Accurate structural elucidation and characterization are paramount in the development and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

This guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4(1H)-pyridinone**. As a senior application scientist, the following sections will not only present the expected data but also delve into the rationale behind the spectral features and provide standardized protocols for data acquisition. The focus is on providing a practical and insightful resource for researchers, scientists, and professionals in drug development.

It is important to note that **2-Chloro-4(1H)-pyridinone** can exist in tautomeric equilibrium with 2-chloro-4-hydroxypyridine. However, in most solvents and in the solid state, the pyridinone tautomer is favored.[1] The data presented herein corresponds to this more stable pyridinone form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, one can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons in a molecule and their neighboring environments. For **2-Chloro-4(1H)-pyridinone**, we expect to see signals for the three protons on the pyridinone ring and a signal for the N-H proton.

Predicted ¹H NMR Data

The electron-withdrawing nature of the carbonyl group, the nitrogen atom, and the chlorine atom will influence the chemical shifts of the ring protons, generally shifting them downfield.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	~6.3	Doublet (d)	J(H3,H5) ≈ 2.5 Hz
H5	~6.4	Doublet of doublets (dd)	J(H5,H6) ≈ 7.5 Hz, J(H5,H3) ≈ 2.5 Hz
H6	~7.5	Doublet (d)	J(H6,H5) ≈ 7.5 Hz
N1-H	~11-13	Broad Singlet (br s)	-

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloro-4(1H)-pyridinone** in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The

choice of solvent is critical; DMSO- d_6 is often preferred for pyridinones as it can effectively dissolve the compound and allow for the observation of the exchangeable N-H proton.

- Instrument Setup:
 - Use a 400 MHz or 500 MHz NMR spectrometer for optimal resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
- Data Acquisition:
 - Acquire the spectrum at a constant temperature, typically 25 °C.
 - Use a standard pulse sequence (e.g., a 30° or 90° pulse).
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).
 - Integrate the signals to determine the relative number of protons.

Interpretation Insights

- The proton at the C6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the carbonyl group.
- The broadness of the N-H signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Visualization of ^1H NMR Assignments

Caption: Molecular structure of **2-Chloro-4(1H)-pyridinone** with predicted ^1H NMR chemical shifts.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Since the natural abundance of ^{13}C is low (~1.1%), these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.^[2]

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C2	~150
C3	~110
C4	~175
C5	~120
C6	~140

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: A more concentrated sample is often required for ^{13}C NMR compared to ^1H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
- Instrument Setup:
 - Use a spectrometer with a frequency appropriate for ^{13}C observation (e.g., 100 MHz or 125 MHz for a 400 MHz or 500 MHz instrument, respectively).
 - Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
- Data Acquisition:

- Employ a proton-decoupled pulse sequence to collapse C-H coupling and benefit from the Nuclear Overhauser Effect (NOE).
- A longer acquisition time and a greater number of scans (e.g., 1024 or more) are typically necessary to obtain a good spectrum.
- Data Processing:
 - Process the data similarly to ^1H NMR (Fourier transform, phasing, baseline correction).
 - Reference the spectrum using the solvent signal (e.g., DMSO- d_6 at 39.52 ppm).

Interpretation Insights

- The carbonyl carbon (C4) is expected to have the most downfield chemical shift, which is characteristic of C=O groups in pyridinones.
- The carbon atom bonded to chlorine (C2) will also be significantly downfield due to the electronegativity of the chlorine atom.
- The remaining carbon atoms will appear in the aromatic/olefinic region of the spectrum.

Visualization of ^{13}C NMR Assignments``dot graph Mol_Structure_C_NMR { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"];

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// Define nodes for atoms N1 [label="N1", pos="0,1.5!"]; C2 [label="C2 (~150 ppm)",  
pos="-1.2,0.75!"]; C3 [label="C3 (~110 ppm)", pos="-1.2,-0.75!"]; C4 [label="C4 (~175 ppm)",  
pos="0,-1.5!"]; C5 [label="C5 (~120 ppm)", pos="1.2,-0.75!"]; C6 [label="C6 (~140 ppm)",  
pos="1.2,0.75!"]; Cl [label="Cl", pos="-2.4,1.5!"]; O [label="=O", pos="0,-2.5!"];
```

```
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Cl;  
C4 -- O [style=dashed]; }
```

Caption: Key IR vibrational modes for **2-Chloro-4(1H)-pyridinone**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [3] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expected Mass Spectrum Data

The molecular weight of **2-Chloro-4(1H)-pyridinone** (C_5H_4ClNO) is approximately 129.5 g/mol. Due to the natural isotopic abundance of chlorine ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$), the mass spectrum will show a characteristic isotopic pattern for the molecular ion. [4]

Ion	m/z (for ^{35}Cl)	m/z (for ^{37}Cl)	Relative Abundance	Identity
$[M]^+$	129	131	~3:1	Molecular Ion
$[M-CO]^+$	101	103	~3:1	Loss of carbon monoxide
$[M-Cl]^+$	94	-	-	Loss of chlorine radical

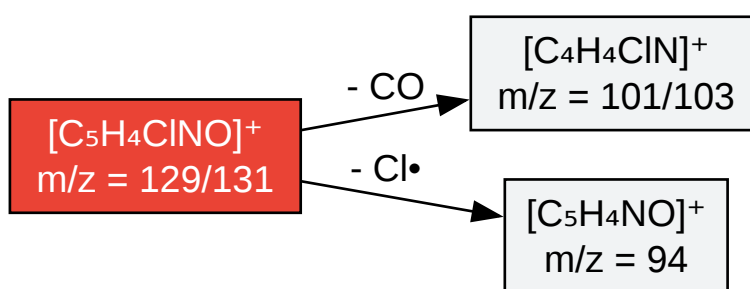
| $[C_4H_4N]^+$ | 66 | - | - | Further fragmentation |

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
- **Ionization:** Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ($[M]^+$), which can then undergo fragmentation. [5]
- **Mass Analysis:** Accelerate the resulting ions in an electric field and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Interpretation Insights

- The most crucial piece of information is the molecular ion peak. The presence of peaks at m/z 129 and 131 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom. [4]* A common fragmentation pathway for pyridones involves the loss of a neutral carbon monoxide (CO) molecule. [6] Therefore, a significant fragment at m/z 101 (and 103) is expected.
- Another possible fragmentation is the loss of the chlorine atom, leading to a fragment at m/z 94. [4] Visualization of a Plausible Fragmentation Pathway



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Caption: Plausible EI fragmentation pathway for **2-Chloro-4(1H)-pyridinone**.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable data, their combined interpretation offers the most robust structural confirmation.

- Mass Spectrometry establishes the molecular formula (C_5H_4ClNO) through the molecular ion peaks at m/z 129/131.
- IR Spectroscopy confirms the presence of key functional groups: a carbonyl ($C=O$) and an N-H group, supporting the pyridinone tautomer.
- ^{13}C NMR Spectroscopy identifies the five distinct carbon environments, including a carbonyl carbon and a carbon attached to chlorine.

- ^1H NMR Spectroscopy reveals the connectivity of the three protons on the ring system and their relative positions, confirming the substitution pattern.

Together, these techniques provide a self-validating system, leaving no ambiguity about the structure of **2-Chloro-4(1H)-pyridinone**. This comprehensive spectroscopic fingerprint is essential for quality control, reaction monitoring, and regulatory submissions in drug development and chemical research.

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